Technical Guide: 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5)
Technical Guide: 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5)
[1]
Part 1: Executive Summary & Chemical Identity
4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5 ) is a highly reactive, bifunctional building block used primarily in the synthesis of heterocycles and quaternary ammonium salts for drug discovery.[1] Its structure features a nucleophilic aniline moiety and an electrophilic benzyl bromide group, making it prone to rapid self-polymerization (intermolecular alkylation) if not handled under strict protocols.
This guide provides a validated framework for the synthesis, stabilization, and application of this compound, emphasizing the mitigation of its inherent instability.
Chemical Identification Table
| Property | Detail |
| CAS Number | 1261795-06-5 |
| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |
| Synonyms | 4-Amino-2-methylbenzyl bromide; 1-(Bromomethyl)-2-methyl-4-aminobenzene |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Physical State | Off-white to beige solid (low melting) or viscous oil (if impure) |
| Storage Class | Lachrymator / Corrosive / Moisture Sensitive |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with alcohols/water |
Part 2: Synthesis & Manufacturing Protocols
Due to the incompatibility of the free amine and the alkyl bromide within the same molecule, direct bromination of 4-amino-2-methyltoluene is low-yielding and dangerous. The Alcohol Activation Route is the industry standard for high-purity synthesis, as it allows for mild conditions that minimize polymerization.
Method A: PBr₃ Mediated Bromination (Recommended)
This protocol converts 4-amino-2-methylbenzyl alcohol to the bromide using phosphorus tribromide (PBr₃).
Reagents:
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Precursor: 4-Amino-2-methylbenzyl alcohol (1.0 equiv)
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Reagent: Phosphorus tribromide (PBr₃) (0.35 - 0.4 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene
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Quench: Saturated NaHCO₃ solution
Step-by-Step Protocol:
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Setup: Purge a jacketed glass reactor with dry nitrogen. Cool the system to -5°C to 0°C .
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Dissolution: Dissolve 4-amino-2-methylbenzyl alcohol in anhydrous DCM (10 mL/g). Ensure complete solvation.
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Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.
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Note: The amine may form a hydrobromide salt in situ, appearing as a suspension.
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Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ to neutralize HBr byproducts. Caution: Gas evolution (CO₂).
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Workup: Separate the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.
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Isolation: Concentrate in vacuo at < 30°C .
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Warning: Do not heat above 35°C. If the product is an oil, use immediately. If solid, store at -20°C.
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Method B: Hydrobromide Salt Stabilization (For Storage)
To generate a storable form, the compound is often isolated as the hydrobromide salt (CAS 107563-00-8 analog).
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Follow Method A steps 1–4.
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Instead of neutralizing, filter the precipitated solid directly (if using a non-polar solvent like Toluene).
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Alternatively, add 48% HBr in acetic acid to the reaction mixture to precipitate the salt.
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Result: 4-Amino-2-methylbenzyl bromide hydrobromide. This salt is stable at room temperature.[2]
Synthesis Workflow Diagram
Caption: Synthesis pathway distinguishing between the unstable free base and the stable hydrobromide salt form.
Part 3: Handling, Stability & Safety
The Self-Alkylation Hazard
The primary technical challenge with CAS 1261795-06-5 is intermolecular nucleophilic substitution . The amino group of Molecule A attacks the benzylic carbon of Molecule B, displacing bromine. This leads to oligomerization.
Stability Rules:
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Temperature: Never heat the free base > 30°C.
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State: Store as the HBr salt whenever possible.
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Solvent: Avoid nucleophilic solvents (MeOH, EtOH, Water) for storage. Use DCM or Toluene.
HSE Profile
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Lachrymator: Like all benzyl bromides, this compound is a potent tear agent. Handle only in a functioning fume hood.
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Corrosive: Causes severe skin burns and eye damage (H314).
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P-Codes: P260 (Do not breathe dust/fume), P280 (Wear protective gloves/eye protection).
Part 4: Applications in Drug Development
Quaternary Ammonium Salt Synthesis
A primary application is the synthesis of pyridinium salts, which act as potassium channel blockers (e.g., in multiple sclerosis research).
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Reaction: 4-Amino-2-methylbenzyl bromide + 4-Aminopyridine → 4-amino-1-(4-amino-2-methylbenzyl)pyridinium bromide .
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Mechanism: Sₙ2 attack of the pyridine nitrogen on the benzylic carbon.
Scaffold Elaboration
Used to introduce the 4-amino-2-methylbenzyl moiety into indole or pyrrole scaffolds (e.g., P-CAB analogs similar to Vonoprazan intermediates).
Application Logic Diagram
Caption: Key synthetic transformations utilizing 4-Amino-2-methylbenzyl bromide in medicinal chemistry.
References
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BenchChem. 4-Amino-2-methylbenzyl Bromide Product Data. Retrieved from
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PubChem. 4-(Bromomethyl)-3-methylaniline Compound Summary. (CAS 1261795-06-5).[1][3] Retrieved from
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BLD Pharm. Material Safety Data Sheet: 4-(Bromomethyl)-3-methylaniline. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Benzyl Bromide synthesis via PBr3).
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Thermo Fisher Scientific. 2-Methylbenzyl bromide derivatives and handling. Retrieved from [4]
Sources
- 1. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5 [benchchem.com]
- 2. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 63516-03-0|4-(Bromomethyl)aniline|BLD Pharm [bldpharm.com]
- 4. 2-Methylbenzyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
